N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide
Description
N-{4-[5-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide is a synthetic small molecule featuring a 3,4,5-triethoxybenzamide core linked via a phenyl group to a 1,2,3-triazole ring substituted with a 4-bromophenyl moiety. This compound is structurally distinct due to its hybrid architecture, combining a lipophilic triethoxybenzamide unit with a polar triazole ring and a halogenated aryl group. Such a design is often employed in medicinal chemistry to balance solubility, stability, and target-binding affinity .
Properties
IUPAC Name |
N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN4O4/c1-4-34-24-15-19(16-25(35-5-2)26(24)36-6-3)27(33)30-21-11-13-22(14-12-21)32-23(17-29-31-32)18-7-9-20(28)10-8-18/h7-17H,4-6H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJLYEBNSKSYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide involves multiple steps. One common method includes the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The general synthetic route can be summarized as follows:
Formation of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides: This is achieved by reacting carboxylic acid hydrazides with aryl isothiocyanates.
Cyclization: The intermediate is then cyclized to form the triazole ring.
Substitution: The triazole ring is further substituted with a 4-bromophenyl group.
Final Coupling: The final step involves coupling the substituted triazole with 3,4,5-triethoxybenzamide under specific reaction conditions.
Chemical Reactions Analysis
N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial properties and other pharmacological effects.
Chemical Structure
The compound features a triazole ring and a triethoxybenzamide moiety, which are known to influence its biological properties. The presence of the bromophenyl group may also enhance its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of compounds containing triazole rings often exhibit significant antimicrobial activity. For instance, studies have indicated that similar triazole derivatives demonstrate inhibitory effects against various bacterial strains:
- Synthesis and Evaluation : In a study evaluating N-acyl-α-amino ketones, compounds with structures similar to this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- Case Studies : A related compound featuring the 4-bromophenyl group was tested against plant pathogens such as Fusarium Wilt and Colletotrichum gloeosporioides. It demonstrated distinct inhibitory activities, suggesting that the bromine substituent may enhance its efficacy .
Toxicity Assessment
Toxicological studies on similar compounds indicate that they generally exhibit low toxicity profiles. For example, the acute toxicity of certain triazole derivatives was evaluated in animal models (e.g., Kunming mice), showing no significant adverse effects at tested doses . This suggests that this compound may also be safe for therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds is often linked to their structural features. The presence of functional groups such as amides and halogens can significantly affect their interaction with biological targets:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances antimicrobial activity |
| Bromophenyl Group | Potentially increases binding affinity |
| Triethoxy Group | May influence solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
